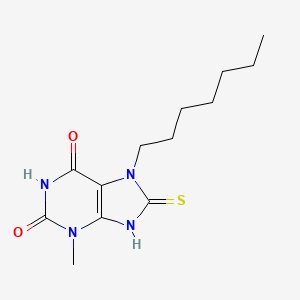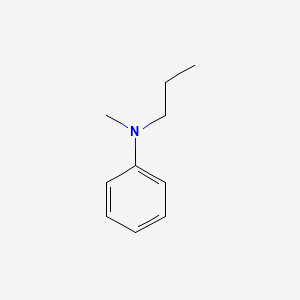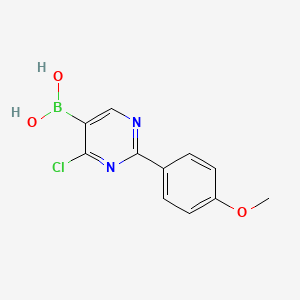
(4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a boronic acid group and a pyrimidine ring in its structure makes it a versatile reagent in various chemical transformations.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid typically involves the reaction of 4-chloro-2-(4-methoxyphenyl)pyrimidine with a boron-containing reagent. One common method is the palladium-catalyzed borylation of the corresponding halide using bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), and solvents (e.g., toluene, ethanol).
Conditions: Mild temperatures (50-100°C), inert atmosphere (e.g., nitrogen or argon), and sometimes the addition of ligands to stabilize the palladium catalyst.
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学研究应用
Chemistry: In organic synthesis, (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid is used as a building block for the construction of complex molecules. Its ability to form stable carbon-carbon bonds makes it a valuable reagent in the synthesis of natural products and polymers.
Biology and Medicine: This compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives can be used to create molecules with biological activity, such as enzyme inhibitors or receptor modulators.
Industry: In the industrial sector, this compound is used in the production of advanced materials, including OLEDs (organic light-emitting diodes) and other electronic components.
作用机制
The mechanism of action of (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium catalyst facilitates the formation of the carbon-carbon bond between the two aryl groups, regenerating the palladium catalyst for further cycles.
相似化合物的比较
(4-Methoxyphenyl)boronic acid: Similar in structure but lacks the pyrimidine ring, making it less versatile in certain reactions.
(2,4-Dimethoxypyrimidin-5-yl)boronic acid: Contains additional methoxy groups, which can influence its reactivity and selectivity in chemical reactions.
(2-Chloropyrimidin-5-yl)boronic acid: Similar pyrimidine structure but with different substituents, affecting its chemical properties and applications.
Uniqueness: The unique combination of a chloro and methoxy substituent on the pyrimidine ring, along with the boronic acid group, gives (4-Chloro-2-(4-methoxyphenyl)pyrimidin-5-yl)boronic acid distinct reactivity and versatility in various chemical transformations.
属性
分子式 |
C11H10BClN2O3 |
|---|---|
分子量 |
264.47 g/mol |
IUPAC 名称 |
[4-chloro-2-(4-methoxyphenyl)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C11H10BClN2O3/c1-18-8-4-2-7(3-5-8)11-14-6-9(12(16)17)10(13)15-11/h2-6,16-17H,1H3 |
InChI 键 |
LHKHSBVADBGRJK-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1Cl)C2=CC=C(C=C2)OC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


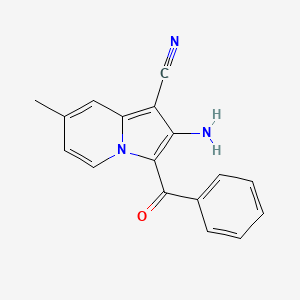
![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)
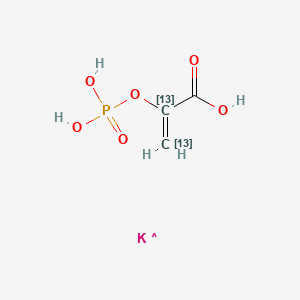
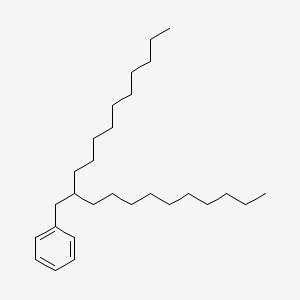
![2-(6-Chloro-1,3-benzothiazol-2-yl)-1-(2-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083916.png)

![3,6-Bis(4-chlorophenyl)pyrrolo[3,2-b]pyrrole-2,5(1H,4H)-dione](/img/structure/B14083934.png)
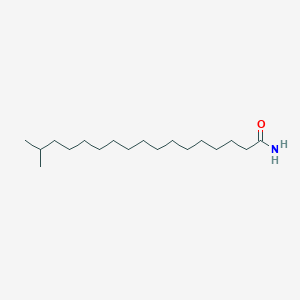
![Propanedinitrile, [(4-hydroxyphenyl)hydrazono]-](/img/structure/B14083950.png)
